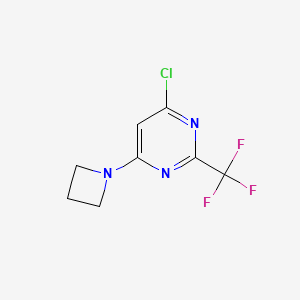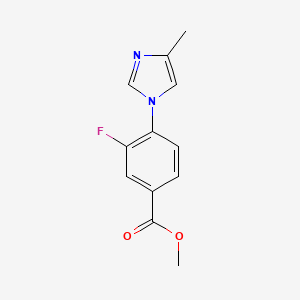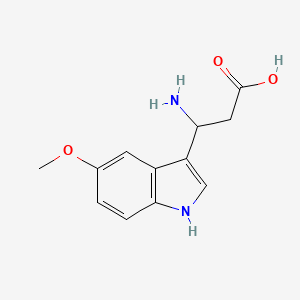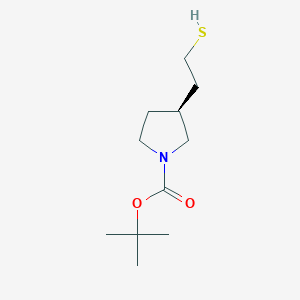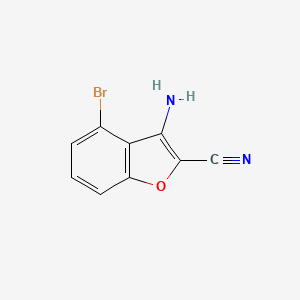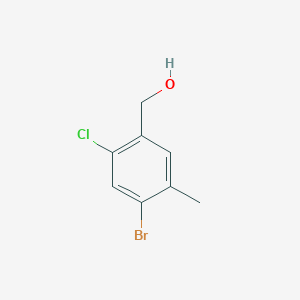
4-Bromo-2-chloro-5-methylbenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-methylbenzyl Alcohol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methylbenzyl Alcohol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-Bromo-2-chloro-5-methylbenzylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed:
Oxidation: 4-Bromo-2-chloro-5-methylbenzaldehyde or 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-methylbenzyl Alcohol is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzyl Alcohol involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzyl Alcohol: Similar in structure but with a methoxy group (-OCH3) instead of a chlorine atom.
4-Bromo-2-chlorobenzyl Alcohol: Lacks the methyl group (-CH3) present in 4-Bromo-2-chloro-5-methylbenzyl Alcohol.
4-Bromo-2-chloro-5-methylphenol: Contains a hydroxyl group (-OH) directly attached to the benzene ring instead of the benzyl alcohol moiety.
Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
(4-bromo-2-chloro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
DNOMFJWGDBBQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



